Lewis X tetrasaccharide

C-type lectin DC-SIGN E-selectin

Lewis X tetrasaccharide is the structurally defined, minimal unit for SSEA-1/CD15 detection and DC-SIGN ligand studies. Its type 2 chain (Galβ1-4GlcNAc) and α1,3-fucose linkage confer a binding profile non-interchangeable with Lewis A or Sialyl Lewis X, essential for unambiguous antibody validation and enzymatic fucosylation assays.

Molecular Formula C24H42O20
Molecular Weight 650.6 g/mol
Cat. No. B12362433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLewis X tetrasaccharide
Molecular FormulaC24H42O20
Molecular Weight650.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O
InChIInChI=1S/C24H42O20/c1-6-11(31)14(34)16(36)22(39-6)44-21-18(38)24(42-19(8(30)3-26)12(32)7(29)2-25)41-10(5-28)20(21)43-23-17(37)15(35)13(33)9(4-27)40-23/h3,6-25,27-38H,2,4-5H2,1H3/t6-,7+,8-,9+,10+,11+,12-,13-,14+,15-,16-,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1
InChIKeyNBEYINQKIPNUEV-ZNZJNBIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lewis X Tetrasaccharide: Procurement Specifications for the SSEA-1/CD15 Antigen Core Oligosaccharide


Lewis X tetrasaccharide is a structurally defined, branched oligosaccharide that constitutes the core antigenic determinant for stage-specific embryonic antigen-1 (SSEA-1) and the CD15 blood group antigen. Its canonical structure is Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc, featuring the essential α1,3-fucosylated N-acetyllactosamine (LacNAc) epitope that distinguishes it from type 1 chain-based Lewis antigens such as Lewis A [1]. This compound serves as the minimal unit required for high-fidelity antibody recognition in SSEA-1/CD15 detection assays and as the benchmark natural ligand for evaluating the specificity of fucose-binding lectins including DC-SIGN [2].

Why Lewis X Tetrasaccharide Cannot Be Substituted with Lewis A, Lewis Y, or Sialyl Lewis X Tetrasaccharide in Critical Assays


In-class substitution fails because Lewis X tetrasaccharide occupies a discrete region of glycan-binding space defined by its type 2 chain backbone (Galβ1-4GlcNAc) and α1,3-fucosylation pattern. This structural signature confers a binding profile that is non-interchangeable with its closest analogs: Lewis A (type 1 chain, α1,4-fucosylation) shows distinct conformational behavior in NMR residual dipolar coupling measurements [1]; Sialyl Lewis X introduces an additional α2,3-linked sialic acid that fundamentally alters lectin recognition, converting a DC-SIGN-selective ligand into one that also binds E-selectin with measurable affinity [2]; Lewis Y (type 2 chain, α1,2- plus α1,3-fucosylation) exhibits a different antibody cross-reactivity profile, with monoclonal antibodies raised against synthetic LeY showing weak cross-reaction with LeX [3]. For applications requiring unambiguous SSEA-1/CD15 detection, DC-SIGN binding studies without Langerin interference, or enzymatic fucosylation with strict acceptor specificity, no alternative tetrasaccharide replicates the precise binding fingerprint of Lewis X.

Lewis X Tetrasaccharide: Head-to-Head Quantitative Evidence for Scientific Selection Decisions


Lewis X Tetrasaccharide vs. Sialyl Lewis X Tetrasaccharide: Differential Lectin Selectivity for DC-SIGN Versus E-Selectin

Lewis X tetrasaccharide demonstrates selective binding to DC-SIGN while exhibiting negligible interaction with Langerin and no measurable affinity for E-selectin in the absence of sialylation. In contrast, Sialyl Lewis X tetrasaccharide binds E-selectin with an IC50 of 750 ± 20 μM in competitive ELISA assays [1] and also interacts with Langerin [2]. The non-sialylated Lewis X core therefore provides a clean, orthogonal tool for DC-SIGN studies without confounding E-selectin or Langerin signals. The SPR-determined DC-SIGN affinity of Lewis X serves as the benchmark reference value (KD similar to natural ligand LeX) against which synthetic fucosylamide mimetics are evaluated [2].

C-type lectin DC-SIGN E-selectin carbohydrate binding

Lewis X Tetrasaccharide vs. Lewis A Tetrasaccharide: Differential Antibody Cross-Reactivity Frequency in Serological Assays

A systematic serological comparison of anti-Lewis reagents revealed that cross-reactivity between Lewis A and Lewis X epitopes is substantially less frequent than that between Lewis B and Lewis Y. Among 18 anti-Lea reagents tested, only 2 (11%) showed cross-reaction with the type 2 isomer Lewis X. In contrast, 7 out of 14 anti-Leb reagents (50%) cross-reacted with Lewis Y [1]. This asymmetry in immunological cross-recognition underscores that Lewis X and Lewis A are not functionally interchangeable in antibody-based detection systems. Additionally, anti-LeX monoclonal antibody 291-2G3-A exhibits an affinity of 11 μM for Lewis X trisaccharide with high specificity [2], providing a validated detection reagent that does not recognize Lewis A with comparable affinity.

blood group antigen antibody cross-reactivity Lewis blood group system serological assay

Lewis X Tetrasaccharide vs. Sialyl Lewis A Tetrasaccharide: Differential E-Selectin Inhibitory Potency

While Sialyl Lewis X and Sialyl Lewis A tetrasaccharides are both recognized as E-selectin ligands, their inhibitory potencies differ substantially. In competitive binding studies against immobilized E-selectin-Ig fusion protein, solution-phase Sialyl Lewis X tetrasaccharide blocked 50% of the interaction at a concentration of 750 ± 20 μM (IC50). In the same assay system, Sialyl Lewis A was approximately 3.4-fold more potent, exhibiting an IC50 of 220 ± 20 μM [1]. Critically, non-sialylated, non-fucosylated derivatives—including the Lewis X core structure without sialic acid—showed little or no activity at concentrations up to 1 mM [1]. This establishes a clear functional hierarchy: sialylation is an absolute requirement for E-selectin engagement, but the Lewis A backbone confers superior potency over the Lewis X backbone when sialylated.

selectin inhibition cell adhesion IC50 carbohydrate ligand

Lewis X Tetrasaccharide vs. Type 1 Chain Tetrasaccharides: Strict Regiospecificity of Fucosyltransferase Enzymes for Acceptor Substrate

The biosynthesis of Lewis antigens is governed by the strict regiospecificity of fucosyltransferases that discriminate between type 1 (Galβ1-3GlcNAc) and type 2 (Galβ1-4GlcNAc) disaccharide acceptors. An engineered α-l-fucosynthase was demonstrated to specifically accept type 2 chain disaccharide structures (Galβ1-4GlcNAc) at the non-reducing ends and attach a fucose residue via an α1,3-linkage to the GlcNAc to generate the Lewis X epitope, while type 1 chain acceptors (Galβ1-3GlcNAc) undergo α1,4-fucosylation to yield Lewis A [1]. X-ray crystallographic studies of this enzyme revealed the structural basis of this strict acceptor specificity, including an induced fit movement of catalytically important residues [1]. In synthetic chemistry, an enzymatic synthesis approach using GDP-Fuc and Galβ1-4GlcNAc-R acceptor generated the Lewis X tetrasaccharide with a 92% yield [2], demonstrating that the type 2 chain acceptor is not merely preferred but required for productive fucosylation.

enzymatic synthesis fucosyltransferase acceptor specificity glycobiology

Lewis X Tetrasaccharide: High-Yield Application Scenarios Based on Verified Differential Evidence


SSEA-1/CD15-Positive Cell Identification in Flow Cytometry and Immunohistochemistry

Lewis X tetrasaccharide serves as the gold-standard calibration standard for validating anti-SSEA-1/CD15 antibody specificity in flow cytometry and immunohistochemistry applications. The quantitative cross-reactivity data showing only 11% cross-reaction between anti-Lea antibodies and Lewis X [1] demonstrates that this epitope is immunologically distinguishable from Lewis A. For laboratories performing stem cell characterization, granulocyte identification, or neural development studies where SSEA-1 expression is a critical marker, procurement of authentic Lewis X tetrasaccharide ensures that antibody validation and competitive inhibition controls are performed against the correct antigenic determinant rather than a cross-reactive Lewis A analog.

DC-SIGN Binding Studies and HIV Entry Inhibition Assays Without Langerin Interference

For researchers investigating DC-SIGN-mediated HIV-1 capture and transmission, Lewis X tetrasaccharide is the validated natural ligand reference standard. SPR data confirm that Lewis X binds DC-SIGN with affinity comparable to synthetic fucosylamide mimetics while interacting only weakly with Langerin [2]. This selective binding profile is essential for studies where DC-SIGN and Langerin exert opposing effects on HIV pathogenesis (DC-SIGN facilitates viral transmission while Langerin promotes viral degradation). Using Sialyl Lewis X in such assays introduces confounding Langerin binding signals, whereas Lewis X tetrasaccharide provides a clean, DC-SIGN-selective baseline for competition assays and inhibitor screening.

Enzymatic Activity Validation for α1,3-Fucosyltransferases (Fuc-TIII, Fuc-TIV, Fuc-TIX)

Lewis X tetrasaccharide is the requisite product standard for validating α1,3-fucosyltransferase activity on type 2 chain acceptors. The strict regiospecificity of these enzymes—demonstrated by X-ray crystallography showing that only Galβ1-4GlcNAc (not Galβ1-3GlcNAc) undergoes α1,3-fucosylation [1]—means that laboratories characterizing FUT3, FUT4, or FUT9 activity cannot use Lewis A tetrasaccharide as a substitute product standard. The 92% synthetic yield achieved for Lewis X tetrasaccharide [3] further supports its use as a reliable positive control for HPLC, TLC, or mass spectrometric detection of enzymatic reaction products.

Glycan Array Calibration and Lectin Specificity Profiling for Fucose-Binding Proteins

In glycan microarray platforms designed to profile the carbohydrate-binding specificity of lectins, antibodies, or viral attachment proteins, Lewis X tetrasaccharide is an essential inclusion for calibrating fucose-binding specificity. Its differential binding profile—DC-SIGN positive, Langerin negative, E-selectin negative at concentrations up to 1 mM [4]—provides a unique calibration point that distinguishes it from Sialyl Lewis X (positive for all three lectins) and Lewis A (different fucosyl linkage). For core facilities and commercial glycan array manufacturers, omission of Lewis X tetrasaccharide from printed arrays creates a critical blind spot in detecting type 2 chain α1,3-fucose-specific binding activity.

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